Cosalane - 154212-56-3

Cosalane

Catalog Number: EVT-264382
CAS Number: 154212-56-3
Molecular Formula: C45H60Cl2O6
Molecular Weight: 767.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cosalane is active against a variety of HIV-1 strains and HIV-2. The compound inhibits the binding of gp120 to CD4 cells and of the postbinding events that lead to fusion of the virus with the cell membrane.
Overview

Cosalane is a novel compound recognized for its potential as an anti-HIV agent. It exhibits unique mechanisms of action by targeting various viral components, making it a promising candidate for therapeutic applications in combating HIV infections. The compound has garnered attention in both academic and pharmaceutical research for its ability to inhibit viral replication and entry into host cells.

Source and Classification

Cosalane is classified as a synthetic anti-HIV agent derived from the dichlorodisalicylmethane pharmacophore. It has been extensively studied for its antiviral properties, particularly against Human Immunodeficiency Virus type 1 (HIV-1). The compound's design is based on the need for effective inhibitors that can target multiple stages of the viral life cycle, including reverse transcription and viral entry into cells .

Synthesis Analysis

The synthesis of cosalane involves several chemical reactions that incorporate various functional groups to enhance its antiviral efficacy. Initial synthesis methods utilized dichlorodisalicylmethane derivatives, which were modified to improve bioactivity and selectivity against HIV-1.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with dichlorodisalicylmethane, which serves as a core structure.
  2. Reagents: Common reagents include bromides for alkylation reactions and bases such as potassium carbonate to facilitate nucleophilic substitutions.
  3. Reaction Conditions: Reactions are often performed in solvents like dimethylformamide at controlled temperatures to optimize yields. For example, one method reported an intermediate yield of 86% when treating cosalane with p-(methoxycarbonyl)benzyl bromide .
  4. Purification: Products are purified through crystallization or chromatography to isolate the desired analogs.
Molecular Structure Analysis

Cosalane's molecular structure is characterized by a complex arrangement of functional groups that contribute to its biological activity.

Structure and Data

  • Chemical Formula: The empirical formula of cosalane includes multiple functional groups such as hydroxyl, carboxylic acid, and aromatic rings.
  • Key Features: The structure includes a central alkenyl linker connected to two dichlorodisalicylmethane units, which are crucial for its interaction with viral proteins .
  • Molecular Weight: Cosalane has a molecular weight that varies slightly depending on the specific analog being synthesized.
Chemical Reactions Analysis

Cosalane undergoes various chemical transformations during its synthesis and when interacting with biological targets.

Reactions and Technical Details

  1. Alkylation Reactions: These involve the introduction of alkyl groups to enhance lipophilicity, which is essential for membrane penetration.
  2. Hydrolysis: Some analogs undergo hydrolysis to convert ester groups into carboxylic acids, increasing their solubility and bioavailability.
  3. Formation of Analogues: Researchers have synthesized numerous cosalane analogs by modifying different parts of the molecule, including the introduction of amido or amino groups into the linker chain .
Mechanism of Action

The mechanism of action of cosalane is multifaceted, primarily targeting the HIV-1 lifecycle at several key points.

Process and Data

  1. Inhibition of Viral Entry: Cosalane binds to specific sites on the CD4 receptor on host cells, preventing HIV from attaching and entering the cell .
  2. Targeting Viral Proteins: It also inhibits several viral enzymes, including reverse transcriptase and protease, disrupting the replication process .
  3. Cytopathic Effect Reduction: Studies have shown that cosalane significantly reduces the cytopathic effects associated with HIV infection in cell cultures .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of cosalane is crucial for its application in drug development.

Physical and Chemical Properties

  • Solubility: Cosalane is highly lipophilic with poor aqueous solubility (<1%), which poses challenges for oral bioavailability .
  • Stability: The compound exhibits stability under physiological conditions but may require formulation strategies to enhance absorption.
  • Permeability Enhancers: Research indicates that certain compounds like sodium deoxycholate can significantly improve the permeability of cosalane across intestinal cell monolayers .
Applications

Cosalane has significant potential applications in scientific research and therapeutic development.

Scientific Uses

  1. Antiviral Research: Cosalane serves as a model compound in studies aimed at understanding HIV pathogenesis and developing new antiviral strategies.
  2. Drug Development: Its derivatives are being explored for formulation as oral medications due to their improved pharmacokinetic profiles compared to cosalane itself.
  3. Biological Assays: Cosalane is utilized in various biological assays to evaluate antiviral efficacy against HIV-1 and other viruses .
Historical Development and Discovery of Cosalane

Origins in Antiretroviral Research: From HIV Therapeutic to Multifunctional Agent

Cosalane (NSC 658586) emerged during the early 1990s as a steroidal hybrid compound designed to inhibit HIV-1 entry. Its molecular architecture integrates a cholic acid scaffold with two caffeic acid residues, forming a symmetric polyanionic structure optimized for electrostatic interactions with viral envelope proteins. Initial research focused on disrupting gp120-CD4 binding—a critical step in HIV host cell invasion [3] [4]. Medicinal chemistry efforts systematically refined this scaffold through pharmacophore extension strategies. A pivotal analog incorporated additional carboxylate groups, enhancing electrostatic complementarity with cationic residues on CD4. This modification yielded a 17-fold potency increase (EC₅₀ = 0.55 µM) compared to unmodified cosalane (EC₅₀ = 5.1 µM) in CEM-SS cell assays against HIV-1RF [4]. The structure-activity relationship (SAR) established that:

  • Anion spacing critically determined antiviral efficacy
  • Hydrophobic domains within the steroid framework stabilized membrane interactions
  • Symmetrical topology maximized multivalent binding to gp120 [4] [6]

Table 1: Anti-HIV Activity Profile of Cosalane and Key Analog

CompoundEC₅₀ (µM)TargetStructural Features
Cosalane5.1gp120-CD4 complexTetra-carboxylate steroid
Extended pharmacophore analog0.55gp120-CD4 complexHexa-carboxylate steroid

This phase established cosalane as a mechanistically distinctive viral entry inhibitor, though clinical translation was limited by pharmacokinetic challenges. Nevertheless, its unique polypharmacology laid groundwork for later repurposing [3] [4].

High-Throughput Screening (HTS) Campaigns for CCR7 Antagonism

In 2018, a paradigm-shifting discovery repositioned cosalane as a chemokine receptor antagonist. A high-throughput screen of 150,000 compounds evaluated inhibition of CC-chemokine receptor 7 (CCR7)—a GPCR implicated in lymphocyte trafficking and cancer metastasis. The β-galactosidase enzyme fragment complementation assay measured CCR7-mediated β-arrestin recruitment in CHO-K1 cells expressing human or murine CCR7 [1] [7]. Cosalane emerged as the most potent hit, demonstrating:

  • Submicromolar inhibition of CCL19-induced signaling (IC₅₀ = 0.2 µM)
  • Cross-species activity with comparable potency against murine CCR7
  • Durable receptor blockade persisting after compound washout
  • Dual agonist blockade, inhibiting both CCL19 and CCL21 pathways [1]

Orthogonal validation via transwell chemotaxis assays confirmed functional antagonism, showing dose-dependent suppression of CCR7-driven cell migration. Cosalane’s biased inhibition profile was notable—greater efficacy against CCL19 (IC₅₀ = 0.2 µM) versus CCL21 (IC₅₀ = 2.7 µM), suggesting ligand-specific interference [1]. This discovery was particularly significant given the historical absence of selective, drug-like CCR7 antagonists. Prior screening campaigns had identified only cmp2105 (IC₅₀ = 7.3 µM) and navarixin (IC₅₀ = 33.9 µM), both substantially less potent than cosalane [2].

Table 2: CCR7 Antagonism Parameters of Cosalane

ParameterValue (Human CCR7)Value (Murine CCR7)Assay Type
IC₅₀ vs CCL190.2 µMComparableβ-arrestin recruitment
IC₅₀ vs CCL212.7 µMComparableβ-arrestin recruitment
Migration inhibition>80% at 5 µM>80% at 5 µMTranswell chemotaxis
Target residence time>2 hours post-washout>2 hours post-washoutFunctional recovery assay

Repurposing Strategies: Transition from Viral Entry Inhibition to Chemokine Receptor Targeting

The mechanistic transition of cosalane from viral entry blocker to chemokine receptor antagonist exemplifies rational drug repurposing. Structural analysis reveals key overlap in its polyanionic recognition capabilities:

  • Electrostatic targeting: Both HIV gp120 and CCR7 extracellular domains feature cationic regions amenable to cosalane’s carboxylate-rich surface
  • Lipophilic anchoring: The steroidal core embeds in membrane bilayers, positioning pharmacophores at protein interfaces
  • Allosteric modulation: Computational docking suggests cosalane occupies an intracellular allosteric pocket in CCR7, distinct from its HIV binding mode [1] [3]

This repurposing overcame a critical bottleneck in chemokine research—the absence of pharmacological tools for CCR7 target validation. Despite promising in vitro data, cosalane’s translational limitations persisted:

  • Molecular weight (∼900 Da) exceeds Lipinski’s rule thresholds
  • High topological polar surface area (>250 Ų) limits membrane permeability
  • Metabolic instability of ester linkages in vivo [1] [2]

Consequently, cosalane served primarily as a proof-of-concept probe for CCR7-dependent pathologies rather than a clinical candidate. Subsequent virtual screening campaigns leveraging its chemotype identified 287 validated decoys but no improved antagonists, underscoring the chemical challenge of optimizing this scaffold [2]. Nevertheless, cosalane established:

  • Pathogenic links between CCR7 signaling and cancer metastasis
  • Feasibility of targeting intracellular GPCR allosteric sites
  • Repurposing potential of polyanionic steroidal agents in immunomodulation [1] [7]

Properties

CAS Number

154212-56-3

Product Name

Cosalane

IUPAC Name

5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-hydroxybenzoic acid

Molecular Formula

C45H60Cl2O6

Molecular Weight

767.9 g/mol

InChI

InChI=1S/C45H60Cl2O6/c1-25(2)8-6-9-26(3)35-14-15-36-32-13-12-30-20-27(16-18-44(30,4)37(32)17-19-45(35,36)5)10-7-11-31(28-21-33(42(50)51)40(48)38(46)23-28)29-22-34(43(52)53)41(49)39(47)24-29/h11,21-27,30,32,35-37,48-49H,6-10,12-20H2,1-5H3,(H,50,51)(H,52,53)/t26-,27+,30+,32+,35-,36+,37+,44+,45-/m1/s1

InChI Key

VOJOOGPALCATLT-ZFQBPCNVSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C

Solubility

Soluble in DMSO

Synonyms

cosalane
NSC 658586
NSC-658586

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.